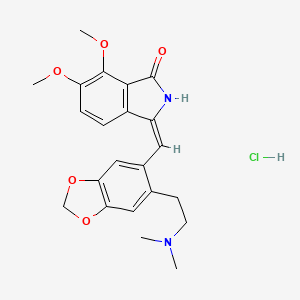
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including adaptogenic, antidepressive, and psychostimulating properties .
Preparation Methods
The synthesis of 1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride involves the reaction of 1-ethyl-2-aminobenzimidazoles with N-(chloroacetyl)aminoadamantanes . The N-(chloroacetyl)aminoadamantanes are obtained by acylation of 1- and 2-aminobenzimidazoles with chloroacetyl chloride in benzene . The desired compound is synthesized by boiling a solution of equimolar amounts of the starting reagents in acetone for 28-30 hours . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride involves its interaction with specific molecular targets and pathways in the body. . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride can be compared with other benzimidazole derivatives, such as:
Dibasole: Known for its adaptogenic activity and ability to increase resistance to unfavorable factors.
Other N-adamantylamides: These compounds also exhibit psychostimulating and antidepressive activities.
The uniqueness of this compound lies in its specific structure, which combines the benzimidazole core with an adamantylamide group, leading to enhanced biological activity and potential therapeutic applications .
Properties
CAS No. |
117651-72-6 |
|---|---|
Molecular Formula |
C21H29ClN4O |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(3-ethyl-2-iminobenzimidazol-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H28N4O.ClH/c1-2-24-17-5-3-4-6-18(17)25(20(24)22)13-19(26)23-21-10-14-7-15(11-21)9-16(8-14)12-21;/h3-6,14-16,22H,2,7-13H2,1H3,(H,23,26);1H |
InChI Key |
FTEIVTKZFNUTSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC(=O)NC34CC5CC(C3)CC(C5)C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


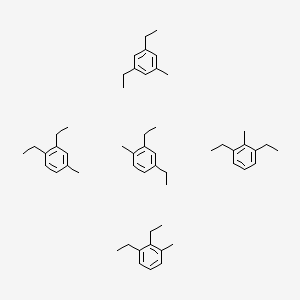
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)


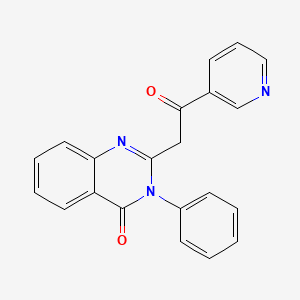
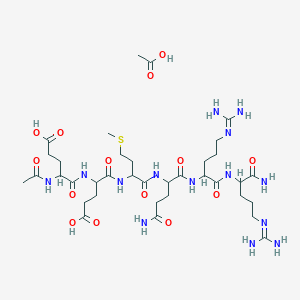



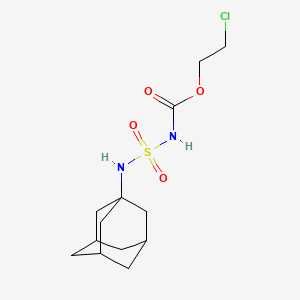
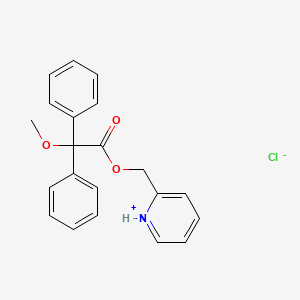

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
